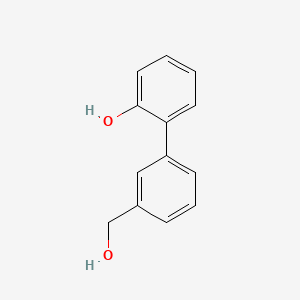

2-(3-羟甲基苯基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(3-Hydroxymethylphenyl)phenol” is a type of phenolic compound. Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .

Synthesis Analysis

Phenolic compounds can be synthesized through various methods. For instance, a mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . Another method involves the Petasis reaction .Molecular Structure Analysis

The molecular structure of phenolic compounds like “2-(3-Hydroxymethylphenyl)phenol” can be analyzed using various techniques. The most stable molecular structure of a similar compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, was optimized using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Chemical Reactions Analysis

Phenolic compounds are very reactive towards electrophilic aromatic substitution . They can interact with other food components, such as carbohydrates, proteins, or lipids, and the chemical reactions that occur during baking technologies may also affect the results of measurements .Physical and Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学研究应用

合成与化学性质

便捷合成: 与2-(3-羟甲基苯基)苯酚密切相关的2-(苯硫基)苯酚已通过铜(I)催化的串联转化合成,展示了这些化合物在化学合成中的多功能性 (Xu, Wan, Mao, & Pan, 2010).

电子转移性质: 对类似酚类化合物的研究揭示了它们在各种化学反应中至关重要的电子转移性质 (Rhile & Mayer, 2004).

生物和环境应用

对塑料工业的影响: 用于塑料中的酚类化合物,如2-(3-羟甲基苯基)苯酚,已被研究对其对人体健康的影响,特别是它们与细胞受体的相互作用 (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

生产中的生物催化剂: 该化合物在生物催化过程中发挥重要作用,促进有毒酚类物质转化为有毒儿茶酚,展示了其在生物技术中的作用 (Held et al., 1999).

材料科学与工程

聚合物改性: 研究表明酚类化合物在增强分子对苯并噁嗪环形成的反应性方面具有潜力,突出了它们在材料科学和工程中的作用 (Trejo-Machin et al., 2017).

光谱分析: 酚类化合物一直是广泛光谱研究的主题,为它们的分子性质提供了宝贵的见解,这对于科学和技术中的各种应用至关重要 (Ulaş, 2021).

环境监测

- 电化学传感器: 2-(3-羟甲基苯基)苯酚等酚类化合物可以使用伏安传感器检测,强调了它们在环境监测和污染控制中的重要性 (Karimi-Maleh et al., 2019).

作用机制

Target of Action

The primary targets of 2-(3-Hydroxymethylphenyl)phenol are likely to be similar to those of other phenolic compounds. Phenols are known to be very reactive towards electrophilic aromatic substitution . They can undergo reactions with a variety of substances, including electrophiles and oxidizing agents .

Mode of Action

The mode of action of 2-(3-Hydroxymethylphenyl)phenol involves its interaction with its targets, leading to various changes. For instance, phenols are known to be strongly activating, often leading to electrophilic addition . This compound, being a phenol derivative, may also exhibit similar reactivity.

Biochemical Pathways

The biochemical pathways affected by 2-(3-Hydroxymethylphenyl)phenol are likely to involve the redox properties of phenolic compounds . Phenols can be oxidized to quinones, which play a crucial role in various biological processes . Furthermore, phenolic compounds are known to act as antioxidants, preventing oxidizing reactions on other compounds .

Pharmacokinetics

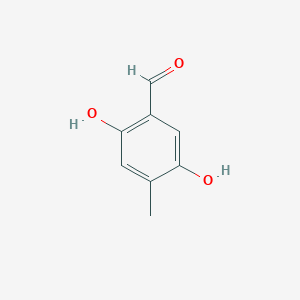

It’s known that 2-hydroxymethylphenols can be prepared in good yield by reduction with sodium borohydride of the precursor aldehydes . This suggests that the compound might be metabolized in the body through similar reduction reactions.

Result of Action

The molecular and cellular effects of 2-(3-Hydroxymethylphenyl)phenol’s action are likely to be diverse, given the wide range of reactions that phenolic compounds can undergo. For instance, the oxidation of phenols to quinones can have significant biological implications . Moreover, the antioxidant properties of phenolic compounds can protect other compounds from oxidizing reactions .

Action Environment

The action, efficacy, and stability of 2-(3-Hydroxymethylphenyl)phenol can be influenced by various environmental factors. For example, the reactivity of phenols towards electrophilic aromatic substitution can be affected by the presence of other substances in the environment . Additionally, the antioxidant properties of phenolic compounds can be influenced by the presence of oxidizing agents .

安全和危害

未来方向

The future research directions in the field of phenolic compounds include exploring catalytic oxidative coupling of phenols and other related species (carbazoles, indoles, aryl ethers, etc.) . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

生化分析

Biochemical Properties

2-(3-Hydroxymethylphenyl)phenol plays a significant role in various biochemical reactions. It interacts with enzymes such as peroxidases and oxidases, which facilitate its oxidation and reduction. These interactions often result in the formation of reactive oxygen species (ROS), contributing to its antioxidant properties . Additionally, 2-(3-Hydroxymethylphenyl)phenol can bind to proteins, altering their structure and function, which may enhance or inhibit enzymatic activities .

Cellular Effects

2-(3-Hydroxymethylphenyl)phenol influences various cellular processes. It has been shown to modulate cell signaling pathways, particularly those involved in oxidative stress responses. By scavenging ROS, 2-(3-Hydroxymethylphenyl)phenol protects cells from oxidative damage, thereby maintaining cellular homeostasis . It also affects gene expression by regulating transcription factors and signaling molecules, which can lead to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-(3-Hydroxymethylphenyl)phenol exerts its effects through several mechanisms. It can directly bind to biomolecules, such as DNA and proteins, influencing their activity and stability . This compound may inhibit or activate enzymes by altering their active sites or inducing conformational changes. Additionally, 2-(3-Hydroxymethylphenyl)phenol can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Hydroxymethylphenyl)phenol can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and exposure to light . Long-term studies have shown that 2-(3-Hydroxymethylphenyl)phenol can have sustained antioxidant effects, but its efficacy may decrease over time due to degradation . In vitro and in vivo studies have demonstrated that prolonged exposure to 2-(3-Hydroxymethylphenyl)phenol can lead to adaptive cellular responses, including upregulation of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of 2-(3-Hydroxymethylphenyl)phenol vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At high doses, 2-(3-Hydroxymethylphenyl)phenol can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range maximizes the beneficial effects while minimizing toxicity .

Metabolic Pathways

2-(3-Hydroxymethylphenyl)phenol is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels . The interactions of 2-(3-Hydroxymethylphenyl)phenol with cofactors and other enzymes play a crucial role in its metabolic fate .

Transport and Distribution

Within cells and tissues, 2-(3-Hydroxymethylphenyl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of 2-(3-Hydroxymethylphenyl)phenol within specific cellular compartments are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 2-(3-Hydroxymethylphenyl)phenol affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-(3-Hydroxymethylphenyl)phenol may accumulate in the mitochondria, where it can exert its antioxidant effects by scavenging ROS and protecting mitochondrial function .

属性

IUPAC Name |

2-[3-(hydroxymethyl)phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,14-15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZUGBQFZWKEBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2998367.png)

![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2998368.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)

![(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] 2hcl](/img/structure/B2998382.png)